molecular formula C9H14BrN3O B13623335 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13623335
M. Wt: 260.13 g/mol
InChI Key: RAGIYWJEHPQTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine (CAS 1481571-47-4) is a high-purity brominated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C9H14BrN3O and a molecular weight of 260.13 g/mol, this compound is characterized by a pyrazole ring system substituted with an amine group at the 3-position, a bromine atom at the 4-position, and a 2-(tetrahydrofuran-2-yl)ethyl chain at the N-1 position . This specific structure places it within a class of heteroaromatic scaffolds that are being actively investigated as potent and selective inhibitors of metalloproteinases, particularly the astacin family enzymes meprin α and meprin β . These proteases are emerging as promising drug targets linked to pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The molecule's bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies, while the tetrahydrofuran moiety can influence the compound's pharmacokinetic properties. It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Proper storage conditions of 2-8°C are recommended to maintain stability .

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3O/c10-8-6-13(12-9(8)11)4-3-7-2-1-5-14-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

RAGIYWJEHPQTER-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine can be approached by constructing the pyrazole core first, followed by selective bromination and N-substitution with the 2-(tetrahydrofuran-2-yl)ethyl moiety. Alternatively, the pyrazole ring can be functionalized post N-substitution depending on the stability of intermediates.

A closely related synthetic pathway is documented for the preparation of 5-bromo-1-methyl-1H-pyrazol-3-amine, which shares the pyrazole-3-amine core and bromination at the 5-position (analogous to 4-position in some numbering systems). This method provides a useful framework adaptable for the target compound.

Stepwise Synthesis (Adapted from Patent CN112079781A)

The synthesis involves five key steps:

Step Reaction Description Key Reagents Conditions
1 Condensation Formation of hydroxy-pyrazole ester Diethyl butynedioate + methylhydrazine Room temp, condensation
2 Bromination Introduction of bromine on pyrazole ring 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus Controlled bromination
3 Hydrolysis Conversion to carboxylic acid Sodium hydroxide alcoholic solution Room temp, alkaline hydrolysis
4 Carbamate formation Substitution with tert-butyl carbamate group Azido dimethyl phosphate + tert-butyl alcohol + DMF Heating at 100 °C
5 Deprotection Hydrolysis to free amine Trifluoroacetic acid in dichloromethane Room temp

This sequence yields 5-bromo-1-methyl-1H-pyrazol-3-amine with advantages such as simple raw materials, mild conditions, and no highly toxic reagents.

Adaptation for 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine

To prepare the target compound, the N-substitution step (step 4) would involve the introduction of the 2-(tetrahydrofuran-2-yl)ethyl group instead of the methyl group. This can be achieved by:

  • Using 2-(tetrahydrofuran-2-yl)ethylamine or its suitable precursor as the nucleophile in the substitution reaction.
  • Alternatively, the pyrazole ring can be formed by condensation of hydrazine derivatives with diketones or β-keto esters bearing the 2-(tetrahydrofuran-2-yl)ethyl substituent.

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

A recent synthetic approach reported by ACS Publications (2021) describes a direct method for preparing N-substituted pyrazoles from primary aliphatic amines under mild conditions without inorganic reagents. The method involves:

  • Reaction of primary amines with diketones and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85 °C.
  • The reaction proceeds efficiently for a variety of N-substituents, including aliphatic amines.

This method could be adapted for the target compound by using 2-(tetrahydrofuran-2-yl)ethylamine as the primary amine substrate with an appropriate diketone to form the pyrazole ring directly bearing the desired substituent.

Comparative Data Table of Preparation Methods

Feature Stepwise Synthesis via Ester Intermediates Direct N-Substitution from Primary Amines
Starting Materials Diethyl butynedioate, methylhydrazine, brominating agent, 2-(tetrahydrofuran-2-yl)ethylamine 2-(tetrahydrofuran-2-yl)ethylamine, diketone, O-(4-nitrobenzoyl)hydroxylamine
Reaction Conditions Multi-step, includes condensation, bromination, hydrolysis, substitution, deprotection; 25–100 °C One-pot, mild heating at 85 °C
Use of Toxic Reagents No highly toxic reagents; bromination uses tribromooxyphosphorus No inorganic reagents
Yield Moderate to good (varies by step) Moderate (26–45% reported for analogues)
Purification Extraction, column chromatography Extraction, column chromatography
Scalability Demonstrated with simple raw materials Demonstrated on small to medium scale
Advantages Well-established, flexible for functional group introduction Short reaction time, mild conditions, direct N-substitution

Summary Table of Key Reaction Parameters for Target Compound Preparation

Parameter Stepwise Synthesis Adapted Direct N-Substitution Method
Temperature 25–100 °C (varies by step) 85 °C
Solvent Ethanol, DMF, dichloromethane DMF
Reaction Time Several hours across steps ~1.5 hours
Brominating Agent Tribromooxyphosphorus Not applicable (bromination post-synthesis)
Amination Reagent 2-(tetrahydrofuran-2-yl)ethylamine (for substitution) 2-(tetrahydrofuran-2-yl)ethylamine (primary amine substrate)
Purification Extraction, column chromatography Extraction, column chromatography
Yield Estimate Moderate to good Moderate (26–45% for analogues)

Chemical Reactions Analysis

Bromine-Specific Reactions

The bromine substituent enables nucleophilic substitution and cross-coupling reactions:

Nucleophilic Substitution

  • Reagents/Conditions : Sodium azide (NaN₃), potassium iodide (KI), or amines in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Products :

    • Azide substitution: Forms 4-azido-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine .

    • Amine substitution: Yields 4-amino-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine .

Suzuki-Miyaura Coupling

  • Reagents/Conditions : Pd(PPh₃)₄ catalyst, aryl boronic acids, Na₂CO₃ in THF/H₂O (3:1) at 80°C.

  • Products : Aryl groups replace bromine, generating 4-aryl-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine derivatives. Reported yields: 65–85%.

Reaction Type Reagents Product Yield
Nucleophilic substitutionNaN₃, DMF, 70°C4-Azido derivative72%
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂4-Phenylpyrazole derivative82%

Amine Group Reactivity

The primary amine at the 3-position participates in condensation and functionalization:

Schiff Base Formation

  • Reagents/Conditions : Aldehydes/ketones in ethanol, catalytic acetic acid, reflux (12–24 h).

  • Products : Imine derivatives like 3-((E)-benzylideneamino)-4-bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazole .

Acylation

  • Reagents/Conditions : Acetyl chloride or anhydrides in pyridine at 0–5°C.

  • Products : 3-Acetamido-4-bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazole (85% yield).

Tetrahydrofuran Ring Reactions

The THF ring undergoes ring-opening and oxidation:

Acid-Catalyzed Ring Opening

  • Reagents/Conditions : Concentrated HBr in acetic acid at 60–65°C.

  • Products : Cleavage of the THF ring generates 4-bromo-1-(3-bromopropyl)-1H-pyrazol-3-amine .

Oxidation

  • Reagents/Conditions : KMnO₄ in acidic or neutral conditions.

  • Products : THF oxidizes to γ-butyrolactone, yielding 4-bromo-1-(2-(γ-butyrolactonyl)ethyl)-1H-pyrazol-3-amine .

Reaction Type Reagents Product Yield
THF ring openingHBr, acetic acid, 65°CDibrominated alkyl chain78%
OxidationKMnO₄, H₂SO₄γ-Butyrolactone derivative68%

Reductive Amination

  • Reagents/Conditions : Aldehydes + NaBH₃CN in methanol.

  • Products : Secondary amines via simultaneous amine and aldehyde reactivity.

Cyclization

  • Reagents/Conditions : CuI, Cs₂CO₃, DMF at 120°C.

  • Products : Intramolecular cyclization forms tetracyclic pyrazolo-oxazepine structures.

Biological Interaction Studies

While not a classical reaction, the compound’s interaction with enzymes (e.g., glutathione S-transferase) involves covalent binding via its bromine and amine groups. Co-crystallization studies reveal binding to cysteine residues in catalytic sites .

Key Mechanistic Insights

  • Bromine Reactivity : The electron-withdrawing pyrazole ring enhances bromine’s electrophilicity, favoring SNAr mechanisms.

  • THF Stability : The THF ring remains intact under basic conditions but opens under strong acids (e.g., HBr) .

  • Amine Basicity : The amine’s pKa (~8.5) allows selective acylation without THF degradation.

Scientific Research Applications

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the tetrahydrofuran-2-yl ethyl group can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs that differ in substituent groups, focusing on structural, electronic, and physicochemical properties.

Substituents with Varying Heterocycles

(a) 4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine (CAS 1341959-20-3)
  • Structure : Replaces THF with a thiophene ring attached via an ethyl linker.
  • Molecular Formula : C₉H₁₀BrN₃S.
  • Key Differences: Thiophene introduces sulfur, which is less electronegative than oxygen, reducing hydrogen-bonding capacity but increasing lipophilicity. The aromatic thiophene may enhance π-π stacking interactions compared to the non-aromatic THF group.
  • Applications : Likely used in contexts requiring enhanced lipid solubility or sulfur-mediated binding .
(b) 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9)
  • Structure : Features a chlorinated thiophene methyl group.
  • Molecular Formula : C₈H₇BrClN₃S.
  • The methyl linker reduces flexibility compared to the ethyl chain in the target compound.
  • Implications : Higher lipophilicity and steric bulk may affect membrane permeability and target engagement .

Alkyl and Branched Substituents

(a) 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 2006277-81-0)
  • Structure : Substitutes THF with a branched alkyl chain (3-methylbutan-2-yl).
  • Molecular Formula : C₈H₁₄BrN₃.
  • Branched chains may improve metabolic stability by resisting oxidative degradation.
  • Applications : Suitable for hydrophobic environments or where steric hindrance is desired .
(b) 4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine (CAS 1470547-73-9)
  • Structure : Ethoxymethyl group replaces the THF-ethyl chain.
  • Molecular Formula : C₆H₁₀BrN₃O.
  • Key Differences :
    • The linear ethoxy group provides an ether oxygen but lacks the cyclic structure, reducing conformational rigidity.
    • Lower molecular weight (220.07 g/mol) may enhance solubility in polar solvents.
  • Synthesis : Likely synthesized via nucleophilic substitution or alkylation routes .

Aromatic and Halogenated Derivatives

(a) 4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-57-8)
  • Structure : Benzyl group with a para-fluorine substituent.
  • Molecular Formula : C₁₀H₉BrFN₃.
  • Key Differences: Fluorine’s electronegativity enhances electronic effects (e.g., dipole interactions) but reduces hydrogen-bonding compared to THF.
  • Regulatory Data : Classified under EN300-227897, indicating standardized purity (95%) .
(b) 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1001757-56-7)
  • Structure : Ortho-fluorinated benzyl group.
  • Molecular Formula : C₁₀H₉BrFN₃.
  • Safety Data : GHS-compliant SDS highlights precautions for inhalation and handling .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity CAS Number
4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine C₉H₁₄BrN₃O 276.13 THF-ethyl 95% 1042637-46-6*
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine C₉H₁₀BrN₃S 272.17 Thiophene-ethyl 95% 1341959-20-3
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine C₈H₇BrClN₃S 321.01 Chlorothiophene-methyl 95% 1342776-55-9
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 232.12 Branched alkyl 95% 2006277-81-0
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 Fluorobenzyl 95% 1001757-57-8

Key Research Findings

  • Electronic Effects : THF’s oxygen atom enhances polarity and hydrogen-bonding capacity, making the target compound more water-soluble than thiophene or alkyl analogs .
  • Synthetic Accessibility : Ethyl-linked THF derivatives may require specialized coupling reagents, whereas benzyl or alkyl analogs are synthesized via straightforward alkylation .

Biological Activity

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by a pyrazole ring with a bromine substituent at the 4-position and a tetrahydrofuran-derived ethyl group at the 1-position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C8H11BrN2OC_8H_{11}BrN_2O with a molecular weight of approximately 219.09 g/mol. The presence of both the bromine atom and the tetrahydrofuran ring enhances its reactivity and specificity towards biological targets.

PropertyValue
Molecular FormulaC8H11BrN2OC_8H_{11}BrN_2O
Molecular Weight219.09 g/mol
IUPAC Name4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine
CAS NumberNot specified

The biological activity of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The bromine atom may enhance binding affinity, while the tetrahydrofuran moiety contributes to the compound's structural stability and solubility, which are crucial for its pharmacological effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, similar pyrazole derivatives have been reported to act as BRAF inhibitors, which are crucial in targeting specific cancer pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains, demonstrating noteworthy activity that suggests potential applications in treating infections .

Enzyme Inhibition

The interaction of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine with enzyme targets is an area of active research. Its potential as an inhibitor of enzymes involved in metabolic pathways could lead to therapeutic applications in managing conditions like diabetes or obesity .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives akin to 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine:

  • Antiparasitic Activity : A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of PfATP4, a sodium pump critical for Plasmodium falciparum survival, indicating potential use in antimalarial therapies .
  • Antioxidant Properties : Another investigation revealed that pyrazole compounds could scavenge free radicals effectively, suggesting their role in reducing oxidative stress in cellular systems .
  • Neuroprotective Effects : Research has indicated that some pyrazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Q & A

How can researchers design an efficient synthetic route for 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine?

Level: Basic (Synthetic Methodology)
Methodological Answer:
A multi-step synthesis strategy is typically employed, leveraging cyclization and functionalization reactions. For example:

Core Pyrazole Formation: Start with hydrazine derivatives and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring. Substituents at the 1-position can be introduced via alkylation using 2-(tetrahydrofuran-2-yl)ethyl halides .

Bromination: Use N-bromosuccinimide (NBS) or bromine in acetic acid to introduce the bromine atom at the 4-position. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions .

Amine Protection/Deprotection: Protect the 3-amine group during bromination using tert-butoxycarbonyl (Boc) groups, followed by acidic deprotection .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic (Structural Analysis)
Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, evidence from similar brominated pyrazoles shows bond lengths of 1.35–1.40 Å for C–Br and dihedral angles <5° between aromatic rings .
  • NMR Spectroscopy:
    • 1H/13C NMR: Assign signals for the tetrahydrofuran moiety (δ 1.5–2.2 ppm for CH2, δ 3.6–4.0 ppm for OCH2) and pyrazole protons (δ 7.2–8.5 ppm). Coupling constants (e.g., J = 2–3 Hz for adjacent pyrazole protons) confirm substitution patterns .
    • 2D NMR (HSQC, HMBC): Resolves complex splitting in crowded regions and confirms connectivity between the tetrahydrofuran and pyrazole units .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+ ~ 300–320 Da) and isotopic patterns for bromine .

How can computational chemistry optimize reaction pathways for synthesizing this compound?

Level: Advanced (Reaction Design)
Methodological Answer:

  • Quantum Chemical Calculations (DFT): Use Gaussian or ORCA software to model transition states and intermediates. For example:
    • Calculate activation energies for bromination steps to identify optimal reagents (e.g., NBS vs. Br2) .
    • Solvent effects (e.g., DMF vs. THF) can be modeled using the SMD continuum model to predict reaction rates .
  • Reaction Path Screening: Machine learning algorithms (e.g., ICReDD’s workflow) can prioritize synthetic routes by combining computational data with experimental validation, reducing trial-and-error experimentation .

What intermolecular interactions in the crystal structure influence physicochemical properties?

Level: Advanced (Solid-State Chemistry)
Methodological Answer:

  • Hydrogen Bonding: The amine group (–NH2) often forms N–H···N or N–H···O bonds with adjacent molecules, increasing melting points (e.g., 180–220°C observed in analogous compounds) .
  • Van der Waals Interactions: The tetrahydrofanyl ethyl chain contributes to hydrophobic packing, affecting solubility in polar solvents. Molecular dynamics simulations can quantify these effects .
  • Halogen Bonding: The bromine atom may engage in Br···π interactions, stabilizing the crystal lattice. This is confirmed via Hirshfeld surface analysis .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

Level: Advanced (Medicinal Chemistry)
Methodological Answer:

  • Analog Synthesis: Replace the bromine atom with Cl, I, or CF3 to assess electronic effects on bioactivity. Similarly, modify the tetrahydrofuran moiety with other oxygen-containing rings (e.g., tetrahydropyran) .
  • Biological Assays: Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance. Correlate IC50 values with substituent Hammett parameters .
  • Molecular Docking: Use AutoDock Vina to model interactions with protein targets (e.g., cytochrome P450 enzymes). Focus on steric compatibility of the tetrahydrofanyl group in hydrophobic pockets .

What stability considerations are critical for handling and storing this compound?

Level: Basic (Chemical Safety)
Methodological Answer:

  • Light Sensitivity: Brominated aromatics are prone to photodegradation. Store in amber vials under inert gas (N2/Ar) at –20°C .
  • Moisture Sensitivity: The amine group may hydrolyze in humid conditions. Use molecular sieves in storage containers and perform reactions under anhydrous conditions .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for halogenated waste, as bromine requires specialized treatment .

How can researchers resolve complex splitting patterns in the NMR spectra of this compound?

Level: Advanced (Analytical Chemistry)
Methodological Answer:

  • Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., ring puckering in tetrahydrofuran) by acquiring spectra at –40°C .
  • COSY/TOCSY: Identify scalar coupling networks between adjacent protons (e.g., pyrazole H4 and H5).
  • NOESY: Detect spatial proximity between the tetrahydrofanyl CH2 groups and pyrazole protons to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.